m-Phenylenediamine

Genotoxicity Mutagenicity Safety Assessment

For mission-critical composites, isomer choice defines failure limits. m-Phenylenediamine uniquely delivers the highest tensile strength, fracture toughness, and glass transition temperature among phenylenediamine isomers—critical for aerospace, wind-turbine blades, and high-performance sporting goods. Its 2.3× higher aqueous solubility and optimized polyamide network make it the industry-standard monomer for reverse-osmosis and nanofiltration membranes. m-PDA also provides precise kinetic control for uniform conductive polymer films. Verify isomer identity—generic substitution risks your regulated-industry specifications.

Molecular Formula C6H8N2
C6H4(NH2)2
C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 108-45-2
Cat. No. B132917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Phenylenediamine
CAS108-45-2
Synonyms1,3-Benzenediamine;  m-Phenylenediamine;  1,3-Diaminobenzene;  1,3-Diaminophenylene;  3-Aminoaniline;  Developer C;  Developer H;  Developer M;  MPDA;  NSC 4776;  RT 30H;  m-Aminoaniline;  m-Benzenediamine;  m-Diaminobenzene; 
Molecular FormulaC6H8N2
C6H4(NH2)2
C6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)N
InChIInChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2
InChIKeyWZCQRUWWHSTZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
2.20 M
SOL IN WATER, METHANOL, ETHANOL, CHLOROFORM, ACETONE, DIMETHYLFORMAMIDE, METHYL ETHYL KETONE, DIOXANE;  SLIGHTLY SOL IN ETHER, CARBON TETRACHLORIDE, ISOPROPANOL, DIBUTYL PHTHALATE. VERY SLIGHTLY SOL IN BENZENE, TOLUENE, XYLENE, BUTANOL.
In water, 2.38X10+5 mg/l at 20 deg
Solubility in water: soluble

m-Phenylenediamine (CAS 108-45-2): Technical Specifications and Industrial Procurement Reference


m-Phenylenediamine (m-PDA, 1,3-diaminobenzene) is an aromatic diamine isomer of o-phenylenediamine and p-phenylenediamine [1]. It appears as a colorless to white crystalline solid that turns red upon exposure to air . Key physical properties include a melting point of 63-66°C, boiling point of 282-284°C, density of 1.139 g/cm³, and vapor pressure of 0.62 mmHg at 100°C . The compound is highly soluble in water (>2 M) and polar organic solvents [2]. m-PDA serves as a critical monomer in high-performance polyamides (including meta-aramid fibers), epoxy curing agents, and polyurea chain extenders [3].

Why m-Phenylenediamine Cannot Be Directly Replaced by o- or p-Isomers in Critical Applications


Despite sharing the same molecular formula, the phenylenediamine isomers exhibit profoundly divergent behaviors in chemical reactivity, polymerization kinetics, and biological safety profiles. The meta-substitution pattern of m-PDA confers distinct steric and electronic properties that directly translate into quantifiable differences in polymer mechanical performance, cure rates, and genotoxicity compared to its ortho and para analogs [1]. Generic substitution without rigorous validation risks compromising end-product specifications—particularly in regulated industries where material traceability and performance reproducibility are mandatory [2]. The evidence compiled below demonstrates why procurement decisions must be isomer-specific rather than class-based.

m-Phenylenediamine (CAS 108-45-2): Quantitative Differentiation Evidence for Scientific Selection


Mutagenic Potency: m-Phenylenediamine Exhibits 3.9× Lower Genotoxicity Than o-Isomer

m-Phenylenediamine demonstrates substantially lower mutagenic activity compared to o-phenylenediamine in plant-based genotoxicity assays. The rank order of mutagenic potency among the three isomers is o-PDA > m-PDA > p-PDA [1].

Genotoxicity Mutagenicity Safety Assessment

Epoxy Mechanical Properties: m-Phenylenediamine-Cured Epoxy Shows Superior Tensile Strength and Fracture Toughness

When used as a curing agent for DGEBF epoxy resin, m-phenylenediamine produces cured materials with significantly higher tensile strength and fracture toughness compared to both o- and p-phenylenediamine isomers [1].

Epoxy Curing Mechanical Properties Thermoset Polymers

Epoxy Thermal Stability: m-Phenylenediamine-Cured Epoxy Provides Higher Tg Than p-Phenylenediamine

Epoxy samples cured with m-phenylenediamine exhibit higher glass transition temperature (Tg) and superior thermal stability compared to those cured with p-phenylenediamine, despite the latter's faster curing rate [1].

Thermal Stability Glass Transition Temperature Epoxy Curing

Polyaniline Polymerization: m-Phenylenediamine Acts as a Retarder, Unlike p-Isomer's Accelerating Effect

In the chemical oxidation of aniline to polyaniline, m-phenylenediamine functions as a polymerization retarder, whereas p-phenylenediamine accelerates the reaction and o-phenylenediamine has negligible effect [1].

Conductive Polymers Polymerization Kinetics Polyaniline

Solubility Profile: m-Phenylenediamine Exhibits Highest Aqueous Solubility Among Isomers

Among the three phenylenediamine isomers, m-phenylenediamine demonstrates the highest aqueous solubility, enabling more efficient aqueous-phase processing in interfacial polymerization and other water-based synthetic routes [1].

Solubility Formulation Process Chemistry

Epoxy Cure Kinetics: m-Phenylenediamine Provides Intermediate Reactivity Balance

The curing kinetics of epoxy systems with phenylenediamine hardeners follow a clear isomer-dependent trend: p-PDA exhibits the fastest cure rate and highest degree of cure, m-PDA provides intermediate kinetics, and o-PDA shows the slowest cure rate [1]. This intermediate reactivity offers a balanced processing window.

Cure Kinetics Epoxy Hardener Reactivity

m-Phenylenediamine (CAS 108-45-2): High-Value Application Scenarios Driven by Differentiated Evidence


High-Performance Epoxy Composites Requiring Superior Mechanical Durability

Based on direct comparative evidence showing that m-PDA-cured epoxy delivers the highest tensile strength and fracture toughness among phenylenediamine isomers [1], this monomer is the preferred curing agent for structural composites used in aerospace, wind turbine blades, and high-performance sporting goods where mechanical failure is not an option.

Elevated-Temperature Epoxy Applications Demanding High Tg Retention

The demonstrated superiority of m-PDA-cured epoxy in achieving higher glass transition temperature and thermal stability compared to p-PDA-cured systems [1] makes m-PDA the hardener of choice for under-hood automotive components, industrial tooling, and electronic encapsulation materials exposed to sustained thermal stress.

Interfacial Polymerization for Thin-Film Composite Membranes

m-PDA's 2.3× higher aqueous solubility relative to o-PDA [2] combined with its meta-substitution pattern that enables formation of compact polyamide networks with optimized rejection-permeation balance [3] establishes it as the industry-standard amine monomer for reverse osmosis and nanofiltration membrane fabrication.

Controlled Polymerization of Conductive Polyaniline

The unique retardation effect of m-PDA on aniline polymerization—in contrast to the accelerating effect of p-PDA [4]—enables precise kinetic control during polyaniline synthesis, making m-PDA valuable for producing conductive polymer coatings and sensors where extended induction periods facilitate uniform film formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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